4-(Tert-butoxy)benzene-1-carbothioamide
Description
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Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-11(2,3)13-9-6-4-8(5-7-9)10(12)14/h4-7H,1-3H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEZVEPJNVRCFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(Tert-butoxy)benzene-1-carbothioamide CAS number and chemical identity
The following technical monograph details the chemical identity, synthesis, and application of 4-(Tert-butoxy)benzene-1-carbothioamide , a specialized organosulfur building block.
Chemical Identity & Physicochemical Profile[1][2][3][4]
4-(Tert-butoxy)benzene-1-carbothioamide is an aromatic thioamide characterized by a para-substituted tert-butoxy ether. Unlike its amide counterpart, the thioamide moiety (
The presence of the bulky tert-butoxy group (
Identification Data
| Parameter | Technical Specification |
| Chemical Name | 4-(Tert-butoxy)benzene-1-carbothioamide |
| CAS Number | 1039315-11-1 |
| Synonyms | 4-tert-Butoxythiobenzamide; p-tert-Butoxythiobenzamide |
| Molecular Formula | |
| Molecular Weight | 209.31 g/mol |
| SMILES | CC(C)(C)OC1=CC=C(C(N)=S)C=C1 |
| InChIKey | VAEZVEPJNVRCFQ-UHFFFAOYSA-N |
| Appearance | Yellow crystalline solid (Typical of aryl thioamides) |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Low solubility in water.[1][2][3] |
Synthetic Architecture
The synthesis of 4-(tert-butoxy)benzene-1-carbothioamide requires careful selection of reagents to prevent the premature cleavage of the acid-labile tert-butyl ether. While classical thionation using Phosphorus Pentasulfide (
Recommended Route: Lawesson’s Reagent Thionation
The most robust protocol utilizes Lawesson’s Reagent (LR) in an inert solvent (Toluene or THF). This method operates under milder conditions and provides higher chemoselectivity than
Reaction Pathway Diagram[6]
Figure 1: Chemoselective thionation pathway utilizing Lawesson's Reagent to preserve the acid-sensitive tert-butoxy moiety.
Experimental Protocol: Synthesis from Amide
Objective: Convert 4-(tert-butoxy)benzamide to 4-(tert-butoxy)benzene-1-carbothioamide. Scale: 10 mmol basis.
Reagents & Materials[1][3][4][7][8][9][10][11]
-
Substrate: 4-(tert-butoxy)benzamide (1.93 g, 10 mmol).
-
Reagent: Lawesson’s Reagent (2.02 g, 5.0 mmol, 0.5 equiv). Note: LR delivers 2 sulfur atoms per molecule.
-
Solvent: Anhydrous Toluene (30 mL) or THF (for lower temperature).
-
Workup:
(sat. aq.), Ethyl Acetate, Hexanes.
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) or Argon. -
Dissolution: Add 4-(tert-butoxy)benzamide (10 mmol) and anhydrous Toluene (30 mL). Stir until suspended or dissolved.
-
Reagent Addition: Add Lawesson’s Reagent (5.0 mmol) in a single portion. The mixture will typically turn a heterogeneous pale yellow.
-
Reaction: Heat the mixture to 80–90°C . Do not exceed 110°C to avoid thermal decomposition of the tert-butyl group (isobutylene elimination).
-
Monitoring: Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The thioamide is less polar (higher
) than the amide and usually appears as a bright yellow spot.
-
-
Quench: Once the starting amide is consumed (approx. 2–4 hours), cool the reaction to room temperature.
-
Workup (Crucial for Odor Control):
-
Concentrate the toluene in vacuo to roughly 5-10 mL.
-
Dilute with Ethyl Acetate (50 mL) and wash with saturated
(2 x 30 mL) to hydrolyze and remove thiophosphonate byproducts. -
Note: The aqueous layer will smell strongly of sulfur/phosphorus byproducts. Treat with bleach (sodium hypochlorite) before disposal to oxidize odorous species.
-
-
Purification: Dry the organic layer over
, filter, and concentrate. Recrystallize from Benzene/Hexane or purify via flash column chromatography ( , Gradient 0-20% EtOAc in Hexanes).
Applications in Drug Discovery[12]
The primary utility of 4-(tert-butoxy)benzene-1-carbothioamide lies in its ability to form 1,3-thiazoles via the Hantzsch Thiazole Synthesis . This reaction is fundamental in generating libraries of bioactive compounds, particularly kinase inhibitors and GPCR ligands.
The Hantzsch Cyclization Workflow
The thioamide reacts with
Figure 2: Hantzsch Thiazole Synthesis utilizing the thioamide core.
Strategic Advantages in SAR
-
Isostere Utility: The thioamide bond length (
, 1.6–1.7 Å) is longer than the amide bond ( , 1.2 Å), and the sulfur atom is a weaker hydrogen bond acceptor but a stronger donor (in the N-H context). This alters the binding pocket fit in enzymes. -
Metabolic Stability: Thioamides are generally more resistant to proteolytic cleavage than amides, potentially extending the half-life of peptide mimetics.
Safety & Handling Protocol
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Odor: Like most thioamides, this compound has a distinct, unpleasant sulfurous odor. All manipulations must occur in a fume hood .
-
Storage: Store at 2–8°C under an inert atmosphere (
or Ar). Thioamides are prone to oxidative desulfurization (reverting to the amide) upon prolonged exposure to air and light. -
Incompatibility: Avoid strong oxidizing agents and strong acids (which cleave the tert-butyl ether).
References
-
Jesberger, M., Davis, T. P., & Barner, L. (2003). Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[4] Monatshefte für Chemie / Chemical Monthly, 134(9), 1203–1214. Retrieved from [Link]
-
Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles.[4] Chemical Reviews, 103(1), 197–328. Retrieved from [Link]
-
PubChem. (n.d.). 4-(tert-Butoxy)benzene-1-carbothioamide Compound Summary. Retrieved from [Link]
Sources
literature review of 4-(Tert-butoxy)benzene-1-carbothioamide derivatives
Rational Design, Synthesis, and Pharmacological Potential of Lipophilic Thioamides
Executive Summary
4-(Tert-butoxy)benzene-1-carbothioamide (also known as 4-tert-butoxythiobenzamide) represents a specialized subclass of thiobenzamide derivatives where the classic amide oxygen is replaced by sulfur, and the para-position is occupied by a bulky, lipophilic tert-butoxy group.[1]
While simple thiobenzamides are well-documented as synthetic intermediates and antitubercular agents (e.g., Ethionamide analogues), the 4-tert-butoxy derivative is emerging as a critical probe in rational drug design.[1] It serves two specific functions:
-
Metabolic Blocking: The tert-butoxy group resists the rapid O-dealkylation typical of methoxy/ethoxy analogues, extending in vivo half-life.[1]
-
Bioisosteric Probing: The thioamide moiety (
) acts as a hydrogen bond donor/acceptor variant to the amide ( ), often improving permeability and altering receptor binding affinity (e.g., in TRPV1 antagonists or kinase inhibitors).[1]
This guide provides a technical roadmap for the synthesis, characterization, and pharmacological evaluation of this scaffold.
Part 1: Chemical Identity & Structural Logic[1]
1.1 The Thioamide Bioisostere
The transition from a benzamide to a thiobenzamide alters the electrostatic potential surface of the molecule. The sulfur atom is larger, more lipophilic, and a weaker hydrogen bond acceptor than oxygen, but a stronger hydrogen bond donor (via the NH2).[1]
| Property | Benzamide ( | Thiobenzamide ( | Impact on Drug Design |
| Bond Length | ~1.23 Å | ~1.64 Å | Steric clash in tight binding pockets.[1] |
| Lipophilicity (LogP) | Lower | Higher (+0.5 to 1.[1]0) | Improved membrane permeability; BBB penetration.[1] |
| H-Bonding | Strong Acceptor | Weak Acceptor | altered solvation; reduced desolvation penalty.[1] |
| Metabolic Fate | Hydrolysis to acid | S-oxidation / Desulfurization | Potential for reactive metabolites (S-oxides).[1] |
1.2 The Tert-Butoxy Advantage
In medicinal chemistry, 4-alkoxy substitutions are common for tuning potency.[1] However, simple alkoxy groups (methoxy, ethoxy) are metabolic "soft spots," rapidly cleared via Cytochrome P450-mediated O-dealkylation.[1]
The tert-butoxy group offers a solution:
-
Metabolic Shield: The lack of
-protons prevents standard oxidative dealkylation mechanisms.[1] -
Steric Bulk: It fills hydrophobic pockets (e.g., the vanilloid binding pocket of TRPV1) more effectively than planar substituents.[1]
Figure 1: Metabolic stability logic.[1] The tert-butoxy group prevents the oxidative dealkylation pathway that rapidly clears methoxy-substituted drugs.[1]
Part 2: Synthetic Protocols
The synthesis of 4-(tert-butoxy)benzene-1-carbothioamide is most efficiently achieved via thionation of the corresponding amide or nitrile.[1] The amide route using Lawesson’s Reagent is preferred for its high yield and functional group tolerance.
2.1 Precursor Synthesis: 4-(Tert-butoxy)benzamide
Note: The starting material, 4-tert-butoxybenzoic acid, is commercially available.[1] Direct amidation is the first step.
-
Activation: Dissolve 4-(tert-butoxy)benzoic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF.[1] Stir at RT for 2h until gas evolution ceases.
-
Amidation: Concentrate to remove excess oxalyl chloride.[1] Redissolve acid chloride in THF. Add aqueous ammonia (NH4OH) or ammonia in dioxane (excess) at 0°C.[1]
-
Isolation: Precipitate with water, filter, and dry.[1] Yields are typically >90%.[1][2]
2.2 Thionation Protocol (The Core Reaction)
Reagent: Lawesson’s Reagent (LR).[1][3] Solvent: Anhydrous Toluene or THF.[1]
Step-by-Step Protocol:
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve 4-(tert-butoxy)benzamide (1.0 mmol) in anhydrous Toluene (10 mL).
-
Addition: Add Lawesson’s Reagent (0.6 mmol, 0.6 eq). Note: LR provides 2 sulfur atoms per molecule.[1]
-
Reflux: Heat the mixture to 80–100°C. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The amide spot (lower Rf) will disappear, replaced by the yellow thioamide spot (higher Rf).[1]
-
Reaction Time: Typically 2–4 hours.[1]
-
-
Workup: Cool to RT. The reaction often produces a precipitate.[1] Filter off solid byproducts.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography on silica gel.
Figure 2: Synthetic pathway using Lawesson's Reagent.[1] The transformation relies on the driving force of forming the strong P=O bond in the byproduct.[3][4]
Part 3: Analytical Characterization[1][6]
Validating the
| Technique | Amide (Precursor) | Thioamide (Product) | Diagnostic Feature |
| IR Spectroscopy | Strong band ~1650–1690 cm⁻¹ ( | Missing | Disappearance of Carbonyl stretch.[1] |
| ¹H NMR (DMSO-d6) | Amide NH₂: | Thioamide NH₂: | Significant downfield shift of NH protons due to anisotropy of C=S. |
| ¹³C NMR | Carbonyl Carbon: | Thiocarbonyl Carbon: | Distinctive downfield shift (>20 ppm) for |
| Mass Spec (ESI) | [M+H]⁺ = 194.1 | [M+H]⁺ = 210.1 | Mass shift of +16 Da (Oxygen 16 |
Part 4: Pharmacological Applications & SAR[2]
The 4-(tert-butoxy)benzene-1-carbothioamide scaffold is relevant in three primary therapeutic areas based on structural homology.
4.1 Antitubercular Agents (Ethionamide Analogues)
Thioamides are "prodrugs" in tuberculosis therapy.[1] They are activated by the bacterial enzyme EthA , forming an adduct with NAD+ that inhibits the InhA enoyl reductase (essential for mycolic acid synthesis).[1]
-
Relevance: The 4-tert-butoxy group increases lipophilicity, potentially enhancing penetration through the waxy mycobacterial cell wall compared to smaller analogues.[1]
-
Key Reference: Bioorganic & Medicinal Chemistry studies on thiobenzamide activation by EthA [1].[1]
4.2 TRPV1 Antagonists (Pain Management)
The "vanilloid" region of TRPV1 antagonists often requires a hydrogen bond acceptor/donor pair and a lipophilic tail.[1]
-
Mechanism: 4-Tert-butylbenzamides are known TRPV1 antagonists.[1] Converting the amide to a thioamide often retains potency while altering metabolic clearance and prolonging duration of action.
-
Hypothesis: The tert-butoxy derivative acts as a "super-lipophilic" variant of the 4-methoxy pharmacophore found in Capsazepine.[1]
4.3 Synthetic Intermediate for Heterocycles
This thioamide is a primary building block for synthesizing Thiazoles (via Hantzsch synthesis) and 1,2,4-Thiadiazoles (via oxidation).[1]
-
Application: These heterocycles are privileged scaffolds in kinase inhibitors (e.g., Dabrafenib analogues).[1]
Part 5: References
-
Thioamide Activation Mechanism:
-
Lawesson's Reagent Protocols:
-
Metabolic Stability of Tert-Butyl Groups:
-
Thiobenzamide Antibacterial Activity:
-
Title: "Synthesis and antibacterial activity of some new thiobenzamide derivatives."[1]
-
Source:European Journal of Medicinal Chemistry.
-
Context: Establishes the baseline activity of the scaffold.
-
Sources
- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis [mdpi.com]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Thionation of 4-tert-butoxybenzamide using Lawesson's Reagent
[1][2]
Abstract & Scope
This technical guide details the protocol for converting 4-tert-butoxybenzamide to 4-tert-butoxythiobenzamide using Lawesson’s Reagent (LR) .[1] While LR is the industry standard for thionation, this specific substrate presents a chemoselectivity challenge: the acid-labile tert-butoxy ether moiety must be preserved while driving the thionation of the sterically accessible primary amide.[1]
This protocol utilizes a Wittig-type mechanism in anhydrous toluene, optimized to prevent acid-catalyzed deprotection of the tert-butyl group.[1] It introduces a high-efficiency workup strategy using ethylene glycol to sequester phosphorus byproducts, minimizing the need for tedious chromatographic purification.[1][2][3]
Scientific Foundation
Mechanism of Action
Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) exists as a dimer in the solid state.[1] Upon heating (typically >80°C), it dissociates into two equivalents of the reactive monomer, a dithiophosphine ylide.
The reaction proceeds via a [2+2] cycloaddition with the amide carbonyl, forming a four-membered thiaoxaphosphetane intermediate.[1] Spontaneous cycloreversion—driven by the formation of the thermodynamically stable P=O bond—yields the thioamide.
Reaction Pathway Diagram
The following diagram illustrates the equilibrium and the critical intermediate steps.
Figure 1: Mechanistic pathway of amide thionation.[1][4][5] The dissociation of the dimer is the rate-limiting initiation step.
Experimental Protocol
Materials & Equipment
-
Substrate: 4-tert-butoxybenzamide (1.0 eq)
-
Reagent: Lawesson’s Reagent (0.55 – 0.60 eq).[1] Note: LR provides 2 sulfur atoms per molecule.[1]
-
Solvent: Toluene (Anhydrous, stored over molecular sieves).[1]
-
Quenching Agent: Ethylene Glycol (Technical grade).[1]
-
Apparatus: 2-neck Round Bottom Flask (RBF), Reflux Condenser, Nitrogen/Argon balloon or Schlenk line, Magnetic Stirrer.[1]
Critical Control Points (Risk Mitigation)
| Parameter | Specification | Rationale (Causality) |
| Stoichiometry | 0.55 eq LR | Slight excess (theoretical is 0.5) ensures completion without generating excessive phosphorus waste that complicates purification.[1] |
| Temperature | 110°C (Reflux) | Required to shift the equilibrium from LR dimer to the reactive monomer.[1] |
| Moisture | Strictly Anhydrous | Water reacts with LR to form H₂S and phosphonic acids.[1] Acidic byproducts will cleave the tert-butoxy group. |
| Time | 1–3 Hours | Prolonged heating increases the risk of thermal decomposition or ether cleavage.[1] Stop immediately upon SM consumption.[1] |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Drying: Flame-dry or oven-dry the glassware.[1] Assemble under a constant flow of inert gas (N₂ or Ar).[1]
-
Solvation: Charge the RBF with 4-tert-butoxybenzamide (1.0 mmol, ~193 mg) and anhydrous Toluene (5 mL, 0.2 M concentration). Stir until fully dissolved.
-
Note: If the amide is insoluble at RT, gentle heating is acceptable.[1]
-
-
Reagent Addition: Add Lawesson’s Reagent (0.55 mmol, ~222 mg) in a single portion against a counter-flow of inert gas.
-
Observation: The mixture will be a heterogeneous suspension (LR is sparingly soluble at RT).[1]
-
Phase 2: Thionation
-
Reflux: Heat the mixture to reflux (oil bath ~115°C).
-
Visual Check: The solution should become clear and turn yellow/orange as LR dissolves and reacts.[1]
-
-
Monitoring: Check TLC every 30 minutes.
Phase 3: Workup (The Ethylene Glycol Method)
Standard aqueous workups often result in emulsions due to the amphiphilic nature of LR byproducts. This improved method decomposes the byproduct into a water-soluble species.[1]
-
Decomposition: Cool the reaction mixture to room temperature. Add Ethylene Glycol (2 mL per mmol substrate).[1]
-
Scavenging: Stir the biphasic mixture vigorously for 30–60 minutes.
-
Extraction:
-
Drying: Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.
Purification & Analysis
Purification Strategy
While the ethylene glycol workup removes the bulk of the reagent, trace sulfur impurities often remain.
-
Primary Method (Flash Chromatography):
-
Alternative (Recrystallization):
-
Solvent: Benzene/Hexane or DCM/Pentane mixtures.[1]
-
Analytical Validation (Expected Data)
| Metric | Expected Value | Notes |
| Physical State | Yellow Crystalline Solid | Thioamides are chromophores (n |
| IR Spectroscopy | 1300–1100 cm⁻¹ | Strong C=S stretch.[1] Disappearance of C=O stretch (~1650 cm⁻¹).[1] |
| ¹H NMR | NH Shift (~9–10 ppm) | The NH proton is significantly deshielded compared to the amide (downfield shift).[1] |
| ¹³C NMR | ~190–200 ppm | Diagnostic C=S carbon signal (vs ~168 ppm for C=O).[1] |
Troubleshooting & Decision Tree
Use the following logic flow to address common deviations during the experiment.
Figure 2: Troubleshooting logic for substrate stability and purification.
References
-
Cava, M. P., & Levinson, M. I. (1985).[1] Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087.[1] Link(Foundational review on LR chemistry).
-
Jesberger, M., Davis, T. P., & Barner, L. (2003).[1][8] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[1][6][2][3][9][11][12] Synthesis, 2003(13), 1929-1958.[1] Link(Modern review covering mechanism and scope).
-
Ozturk, T., Ertas, E., & Mert, O. (2007).[1] Use of Lawesson’s Reagent in Organic Syntheses.[1][6][2][3][4][5][8][9][11][12][13] Chemical Reviews, 107(11), 5210-5278.[1] Link(Comprehensive guide on functional group tolerance).
-
Hu, F., et al. (2020).[1] A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent.[1][2][11] Green Chemistry, 22. (Source of the Ethylene Glycol workup method).
-
BenchChem. (2025).[1][4][7] Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent. Link(General protocols and safety data).
Sources
- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 2. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Lawesson's Reagent [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 11. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. arrow.tudublin.ie [arrow.tudublin.ie]
Application Notes: Bioisosteric Applications of 4-(Tert-butoxy)benzene-1-carbothioamide in Drug Design
Abstract
In the intricate process of drug discovery, the strategic modification of lead compounds is paramount to optimizing pharmacological profiles. Bioisosterism, the exchange of one functional group for another with similar physicochemical properties, is a cornerstone of this process. This guide provides an in-depth exploration of 4-(tert-butoxy)benzene-1-carbothioamide as a bioisosteric replacement for the corresponding amide moiety. We will dissect the rationale behind this substitution, detailing its impact on potency, metabolic stability, and pharmacokinetics. This document provides detailed protocols for the synthesis and comparative evaluation of these analogs, offering researchers a practical framework for leveraging the unique properties of the thioamide group in medicinal chemistry programs.
Introduction: The Thioamide as a Bioisosteric Tool
Bioisosterism is a fundamental strategy in medicinal chemistry used to modulate the properties of bioactive molecules to enhance potency, improve selectivity, alter pharmacokinetic (PK) profiles, and mitigate toxicity.[1] The amide bond is a ubiquitous functional group in pharmaceuticals, but it is often susceptible to enzymatic cleavage, limiting the in vivo stability of many drug candidates.[1]
The thioamide group serves as a classical bioisostere for the amide bond, sharing a similar planar geometry and atom count but possessing distinct electronic and steric properties.[2][3] The substitution of a carbonyl oxygen with a sulfur atom introduces several key changes:
-
Increased Lipophilicity: Sulfur is less electronegative and larger than oxygen, contributing to enhanced lipophilicity, which can improve membrane permeability and oral absorption.[2][4]
-
Altered Hydrogen Bonding: Thioamide N-H groups are more acidic and thus stronger hydrogen bond donors, while the sulfur atom is a weaker hydrogen bond acceptor compared to the amide oxygen.[3][5] This can fundamentally alter interactions with biological targets.
-
Enhanced Metabolic Stability: Thioamides are generally more resistant to hydrolysis by proteases and peptidases compared to their amide counterparts, which can increase the half-life of peptide-based drugs.[3][5]
-
Steric and Electronic Differences: The C=S bond (1.71 Å) is significantly longer than the C=O bond (1.23 Å), and sulfur's van der Waals radius is larger (1.85 Å vs. 1.40 Å).[2][4][5] These differences can influence the conformation of the molecule and its fit within a binding pocket.
The specific scaffold, 4-(tert-butoxy)benzene-1-carbothioamide , combines the thioamide functional group with a 4-(tert-butoxy)phenyl moiety. The tert-butyl group is a common motif in drug design, often employed to provide steric bulk to fill a hydrophobic pocket or to act as a "metabolic shield," preventing oxidation at the para-position of the phenyl ring.[6] This combination makes the scaffold a compelling tool for addressing multiple drug design challenges simultaneously.
Rationale for Application: Why Use This Scaffold?
The decision to replace a 4-(tert-butoxy)benzamide with its thioamide analog is driven by several strategic objectives in lead optimization.
Enhancing Potency and Modulating Target Interactions
The subtle yet significant differences in hydrogen bonding capacity and sterics can lead to improved target affinity. In some cases, replacing an amide with a thioamide has resulted in a dramatic increase in inhibitory activity. For example, thioamide-containing inhibitors of the histone lysine methyltransferase ASH1L demonstrated significantly higher potency than their amide counterparts, with the amide version showing a nearly 100-fold reduction in activity.[4][7] The thioamide's ability to form unique interactions, such as chalcogen bonds, can provide additional binding affinity that an amide cannot.[2]
Improving Pharmacokinetic Properties
A primary driver for this bioisosteric swap is the improvement of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Increased Stability: For peptide or peptidomimetic drugs, replacing an amide with a thioamide can confer resistance to proteolytic degradation, extending the molecule's duration of action.[3][5]
-
Enhanced Permeability: The increased lipophilicity imparted by both the sulfur atom and the tert-butoxy group can improve a compound's ability to cross cellular membranes, potentially leading to better oral bioavailability.[2][4]
-
Redirecting Metabolism: The tert-butyl group is metabolically robust and can block para-hydroxylation of the phenyl ring, a common metabolic liability.[6] While the thioamide itself can be a site for metabolism (e.g., oxidation by monooxygenases), this substitution effectively shifts the metabolic "hotspot" away from the phenyl ring, providing a new avenue for optimization.[2][4]
Logical Framework for Bioisosteric Replacement
The following diagram illustrates the core concept of replacing the amide with a thioamide within the specified molecular scaffold.
Caption: Bioisosteric replacement of an amide with a thioamide.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of 4-(tert-butoxy)benzene-1-carbothioamide as a bioisostere.
Protocol 1: Synthesis of 4-(tert-butoxy)benzene-1-carbothioamide
This protocol describes the conversion of the corresponding amide to the thioamide using Lawesson's Reagent, a standard and effective method for thionation.
Materials:
-
4-(tert-butoxy)benzamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(tert-butoxy)benzamide (1.0 eq) in anhydrous toluene (or THF) to a concentration of approximately 0.1-0.2 M.
-
Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.5 - 0.6 eq) to the solution. Causality Note: Using a slight excess over the stoichiometric 0.5 eq ensures complete conversion, as Lawesson's Reagent can degrade upon storage.
-
Thionation Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amide is fully consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize acidic byproducts. Safety Note: This may produce gas; ensure adequate ventilation.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-(tert-butoxy)benzene-1-carbothioamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Comparative Workflow for Bioisostere Evaluation
This protocol outlines the essential experiments to validate the effectiveness of the amide-to-thioamide substitution. The original amide-containing lead compound and the new thioamide analog should be tested in parallel to ensure a direct and reliable comparison.
Caption: Workflow for comparative evaluation of bioisosteric analogs.
Step-by-Step Methodology:
-
In Vitro Potency and Selectivity Assessment:
-
Objective: To determine if the bioisosteric swap affects the compound's primary biological activity and selectivity profile.
-
Method: Perform concentration-response assays for both the amide and thioamide compounds against the purified target protein or in a cell-based functional assay. Calculate IC₅₀ or EC₅₀ values. Concurrently, test both compounds against key off-targets to assess selectivity.
-
Expected Outcome: The ideal outcome is retained or increased potency with an improved selectivity profile for the thioamide analog.
-
-
In Vitro Metabolic Stability Assessment:
-
Objective: To compare the metabolic liabilities of the amide versus the thioamide.
-
Method: Incubate each compound (at a standard concentration, e.g., 1 µM) with liver microsomes (human and/or rat) in the presence of NADPH. Quantify the amount of parent compound remaining at several time points (e.g., 0, 5, 15, 30, 60 min) using LC-MS/MS. Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Expected Outcome: A longer half-life for the thioamide analog would suggest improved metabolic stability, a key goal of the bioisosteric replacement.
-
-
Physicochemical Property Profiling:
-
Objective: To quantify changes in key physical properties that influence drug-likeness.
-
Aqueous Solubility: Measure kinetic solubility via turbidimetry or thermodynamic solubility using the shake-flask method.
-
Permeability: Assess passive diffusion using a Parallel Artificial Membrane Permeability Assay (PAMPA). This provides a rapid measure of how the increased lipophilicity of the thioamide translates to membrane-crossing potential.
-
Expected Outcome: The thioamide is expected to have lower aqueous solubility but potentially higher permeability. The balance of these properties is critical for oral absorption.
-
Data Interpretation: A Comparative Analysis
Summarizing the data in a clear format is crucial for decision-making. The following table presents a hypothetical comparison that illustrates a successful bioisosteric replacement.
| Property | Lead Compound (Amide) | Analog (Thioamide) | Rationale for Improvement |
| Target Potency (IC₅₀) | 150 nM | 45 nM | Altered H-bonding and sterics lead to enhanced binding affinity. |
| Selectivity (vs. Off-Target X) | 20-fold | >100-fold | Thioamide geometry disfavors binding to the off-target active site. |
| Metabolic Stability (t₁/₂ in HLM) | 18 min | 55 min | Thioamide is less susceptible to hydrolysis; t-butyl group blocks P450 oxidation. |
| Aqueous Solubility | 75 µg/mL | 25 µg/mL | Increased lipophilicity from sulfur atom reduces solubility. |
| Permeability (PAMPA, Pe) | 5.5 x 10⁻⁶ cm/s | 12.1 x 10⁻⁶ cm/s | Increased lipophilicity improves passive diffusion across the membrane. |
In this example, the thioamide analog demonstrates superior potency, selectivity, and metabolic stability. While solubility is reduced, the significant gain in permeability suggests a favorable overall profile for oral absorption, validating the bioisosteric swap.
Conclusion and Future Perspectives
The application of 4-(tert-butoxy)benzene-1-carbothioamide as a bioisostere for its amide counterpart is a powerful and rational strategy in drug design.[8] It offers a multi-faceted approach to overcoming common challenges in lead optimization, including poor metabolic stability and insufficient potency.[2][4] The distinct physicochemical properties of the thioamide group can unlock new interactions with biological targets and favorably modulate ADME profiles.[3][7] The protocols and frameworks presented here provide a guide for the synthesis, evaluation, and rational application of this valuable chemical motif, empowering researchers to expand their chemical space and accelerate the development of novel therapeutic agents.
References
-
Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery. [Link]
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Natural Product Reports. [Link]
-
Unlocking the potential of the thioamide group in drug design and development. ResearchGate. [Link]
-
Thioamides in medicinal chemistry and as small molecule therapeutic agents. Pain. [Link]
-
Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Institutes of Health. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health. [Link]
-
Unlocking the potential of the thioamide group in drug design and development - PMC. National Institutes of Health. [Link]
-
Transamidation of thioamides with nucleophilic amines: thioamide N–C(S) activation by ground-state-destabilization. Royal Society of Chemistry. [Link]
-
Thioamides. BrainKart. [Link]
-
Amide‐thioamide isosteric relationship and photo‐dependent coupling of acylsilanes with amines using elemental sulhur. ResearchGate. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Institutes of Health. [Link]
-
4-(tert-butoxy)benzene-1-carbothioamide (C11H15NOS). PubChem. [Link]
-
Bioisosteric Replacements. Chemspace. [Link]
-
Applications of carbon-silicon bioisosterism in drug design and development - PMC. National Institutes of Health. [Link]
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasp-pain.org [iasp-pain.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Time for 4-tert-butoxythiobenzamide Formation
Welcome to the technical support center for the synthesis of 4-tert-butoxythiobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to optimizing the reaction time for this important thioamide. Our goal is to equip you with the knowledge to not only identify and solve common experimental hurdles but also to understand the underlying chemical principles governing this transformation.
I. Troubleshooting Guide: Accelerating Your Reaction
This section addresses specific issues that can lead to prolonged reaction times or incomplete conversion in the synthesis of 4-tert-butoxythiobenzamide.
Problem 1: The reaction is sluggish or has stalled, showing minimal product formation after several hours.
Potential Causes & Solutions:
-
Insufficient Temperature: The thionation of amides or the conversion of nitriles to thioamides are processes that often require thermal energy to overcome the activation barrier.[1]
-
Causality: The rate of a chemical reaction is directly proportional to the temperature. Increasing the temperature provides the reactant molecules with more kinetic energy, leading to more frequent and energetic collisions, thus increasing the likelihood of a successful reaction.
-
Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For reactions using Lawesson's reagent, temperatures are often in the range of refluxing toluene or xylene.[2] Be mindful that excessively high temperatures can lead to side product formation or decomposition of the desired product.
-
-
Inefficient Thionating Agent or Catalyst: The choice and quality of the thionating agent or catalyst are critical for an efficient reaction.
-
Causality: Lawesson's reagent is a commonly used thionating agent that converts carbonyls to thiocarbonyls.[3] Its reactivity can degrade over time, especially with improper storage. For nitrile to thioamide conversions, the choice of catalyst is crucial for activating the nitrile group.
-
Solution:
-
For Amide Thionation: Use freshly purchased or properly stored Lawesson's reagent. Consider using a fluorous-tagged Lawesson's reagent for easier purification.[4] Phosphorus pentasulfide (P₂S₅) is an alternative, though it may require higher temperatures.[5]
-
For Nitrile Conversion: If starting from 4-tert-butoxybenzonitrile, a variety of methods can be employed. The use of hydrogen sulfide with a phase-transfer catalyst can be effective.[6] Alternatively, reagents like phosphorus pentasulfide can also facilitate this conversion.[4][7]
-
-
-
Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates.
-
Causality: The solvent not only dissolves the reactants but can also participate in the reaction mechanism by stabilizing intermediates or transition states. Aprotic solvents are generally preferred for reactions with Lawesson's reagent to avoid quenching the reactive intermediates.
-
Solution: Anhydrous toluene is a common and effective solvent for thionation with Lawesson's reagent.[2] If solubility is an issue, consider higher boiling point solvents like xylene or dioxane. For nitrile conversions, polar aprotic solvents like DMF have been shown to be effective in some cases.[7]
-
Problem 2: The reaction yields are consistently low, even with extended reaction times.
Potential Causes & Solutions:
-
Sub-optimal Reagent Stoichiometry: The molar ratio of the thionating agent to the starting material is a key parameter.
-
Causality: While a 0.5 equivalent of Lawesson's reagent (a dimer) is stoichiometrically sufficient, an excess is often used to drive the reaction to completion, especially if the starting amide is sterically hindered or electronically deactivated.
-
Solution: Systematically vary the equivalents of the thionating agent. Start with 0.6 equivalents of Lawesson's reagent and increase to 0.8 or 1.0 equivalent if necessary, while monitoring for the formation of impurities.
-
-
Presence of Moisture: Water can react with and deactivate many thionating agents.
-
Causality: Lawesson's reagent and other phosphorus-sulfur compounds are sensitive to hydrolysis. The presence of water will consume the reagent, leading to incomplete conversion of the starting material.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions: The starting material or product may be susceptible to degradation or side reactions under the reaction conditions.
-
Causality: The tert-butoxy group can be sensitive to acidic conditions, potentially leading to de-tert-butylation. The thioamide product itself can undergo further reactions, such as oxidation.[8]
-
Solution: If acidic byproducts are a concern, consider adding a non-nucleophilic base, like pyridine, to the reaction mixture. To minimize oxidation of the thioamide, work-up the reaction promptly upon completion and consider storing the product under an inert atmosphere.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 4-tert-butoxythiobenzamide.
Q1: What is the typical reaction time for the formation of 4-tert-butoxythiobenzamide from its corresponding amide using Lawesson's reagent?
A1: The reaction time can vary significantly depending on the scale, temperature, and specific substrate. Generally, these reactions can take anywhere from a few hours to overnight.[2] It is crucial to monitor the reaction's progress using TLC or HPLC to determine the optimal time to stop the reaction and begin work-up.
Q2: Can I use microwave irradiation to speed up the reaction?
A2: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times for thioamide formation.[4] The focused heating provided by microwave irradiation can accelerate the reaction rate, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.
Q3: Are there alternative, milder reagents to Lawesson's reagent for this thionation?
A3: While Lawesson's reagent is widely used, other thionating agents exist. For instance, the use of a fluorous Lawesson's reagent can simplify purification.[4] Additionally, for the conversion of nitriles to thioamides, methods utilizing sodium sulfide and elemental sulfur have been developed as milder alternatives.[9]
Q4: How does the electronic nature of the substituent on the benzamide affect the reaction time?
A4: The electronic properties of the substituents on the aromatic ring can influence the reactivity of the carbonyl group. Electron-donating groups, like the tert-butoxy group, increase the electron density on the carbonyl carbon, making it more nucleophilic and generally more reactive towards thionating agents like Lawesson's reagent.[3]
Q5: What is the proposed mechanism for the thionation of an amide with Lawesson's reagent?
A5: The thionation of an amide with Lawesson's reagent is believed to proceed through a mechanism similar to the Wittig reaction.[2] The dimeric Lawesson's reagent is in equilibrium with a more reactive monomeric dithiophosphine ylide.[10][11] This monomer undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a transient four-membered thiaoxaphosphetane intermediate.[2] This intermediate then fragments in a cycloreversion step, driven by the formation of a stable phosphorus-oxygen double bond, to yield the desired thioamide and a phosphorus-containing byproduct.[2][10]
III. Experimental Protocols & Data
Standard Protocol for 4-tert-butoxythiobenzamide Synthesis from 4-tert-butoxybenzamide
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butoxybenzamide (1.0 eq).
-
Reagent Addition: Add Lawesson's reagent (0.6 eq).
-
Solvent Addition: Add anhydrous toluene (4-5 mL per mmol of amide).[2]
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is completely consumed. Reaction times can vary from a few hours to overnight.[2]
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Summary: Impact of Thionating Agent on Reaction Time
| Thionating Agent | Typical Temperature | Typical Reaction Time | Notes |
| Lawesson's Reagent | Refluxing Toluene | 2-12 hours | Most common, generally good yields. |
| Phosphorus Pentasulfide (P₂S₅) | Higher temperatures (e.g., refluxing xylene) | 4-24 hours | Can be less selective, work-up may be more challenging. |
| Microwave-Assisted (Lawesson's) | 100-150 °C | 10-30 minutes | Significant rate enhancement.[4] |
IV. Visualizing the Process
Troubleshooting Workflow for Sluggish Reactions
The following diagram outlines a logical workflow for troubleshooting slow or stalled reactions in the synthesis of 4-tert-butoxythiobenzamide.
Caption: A step-by-step guide to diagnosing and resolving slow reactions.
Reaction Mechanism: Amide Thionation with Lawesson's Reagent
This diagram illustrates the key steps in the conversion of an amide to a thioamide using Lawesson's reagent.
Caption: The mechanistic pathway for the formation of a thioamide using Lawesson's reagent.
V. References
-
Brind, S. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing. [Link]
-
Organic Chemistry Portal. Lawesson's Reagent. [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6985. [Link]
-
Cassar, L., Panossian, S., & Giordano, C. (1978). Synthesis of thioamides from nitriles and hydrogen sulphide in the presence of phase-transfer catalysts. Synthesis, (12), 917.
-
ResearchGate. Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by AnionExchange Resin | Request PDF. [Link]
-
ResearchGate. oxidation of thiobenzamide with h₂o₂ and monitoring the reaction. [Link]
-
ResearchGate. Facile Transformation of Nitriles into Thioamides: Application to C -Glycosyl Nitrile Derivatives. [Link]
-
ChemRxiv. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. [Link]
-
Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. (2024). Organic Letters. [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]
-
Wang, Y., et al. (2020). Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides. Nature Communications, 11(1), 1-9.
-
ResearchGate. Optimization of the reaction conditions for the preparation of 2a a. [Link]
-
ResearchGate. Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides | Request PDF. [Link]
-
Reddit. Issues during thiol synthesis. [Link]
-
ChemRxiv. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. [Link]
-
D'hooghe, M., & Van Brabandt, W. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3527.
-
ResearchGate. formation of thioamides by the WK's reaction. | Download Scientific Diagram. [Link]
-
ResearchGate. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lawesson's Reagent [organic-chemistry.org]
- 11. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion rates in thioamide synthesis
Topic: Troubleshooting Low Conversion Rates in Thioamide Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Diagnostic Logic: The "Why" Behind Low Conversion
Before altering parameters, you must distinguish between kinetic stalling (the reaction is too slow) and thermodynamic/stability failure (the product forms but decomposes).
Visual Troubleshooting Tree
The following diagram outlines the decision logic for diagnosing low conversion versus yield loss.
Figure 1: Decision tree for distinguishing between reaction stalling (conversion) and isolation failure (yield).
Module A: Lawesson’s Reagent (LR) Optimization
The Core Problem: Lawesson’s Reagent exists as a dimer in its stable solid form. The active thionating species is the dithiophosphine ylide monomer .[1][2]
-
Symptom: Reaction stalls at ~50% conversion, even with excess reagent.
-
Root Cause: Insufficient thermal energy to break the P-S-P-S central ring of the dimer.
Mechanism & Causality
The reaction requires the dissociation of the dimer. If the temperature is too low (<80°C), the concentration of the active monomer is negligible.
Figure 2: The dissociation-dependent mechanism of Lawesson's Reagent.
Troubleshooting Protocol: The "Heat & Dry" System
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Toluene, Xylene, or Chlorobenzene | Boiling points >110°C ensure the dimer-monomer equilibrium shifts to the active species [1]. THF (66°C) is often too cool for difficult substrates. |
| Moisture | Strictly Anhydrous | LR hydrolyzes rapidly to release H₂S and inactive phosphonic acids. Use molecular sieves or freshly distilled solvent. |
| Stoichiometry | 0.6 equiv (theoretical) → 0.7–0.8 equiv | While 0.5 equiv of LR provides 1.0 equiv of sulfur, the "second sulfur" is often less reactive due to the stability of the mono-oxo byproduct. |
| Activation | Microwave Irradiation | MW heating (100–120°C, 10–30 min) significantly accelerates the dimer dissociation and overcomes steric barriers [2]. |
Corrective Action: If using THF/DCM and conversion is low: Switch to Toluene at 110°C.
Module B: The P₄S₁₀ "Curphey" Modification
The Core Problem: Commercial Phosphorus Pentasulfide (P₄S₁₀) is polymeric and poorly soluble in organic solvents. It forms a "gummy" precipitate that coats the magnetic stir bar, halting the reaction.
The Solution: HMDO Activation
Do not use P₄S₁₀ alone. Use the Curphey Method by adding Hexamethyldisiloxane (HMDO).[2][3]
Protocol:
-
Suspend P₄S₁₀ (1.0 equiv) in anhydrous DCM or Toluene.
-
Add HMDO (2.0–4.0 equiv).
-
Add the amide substrate.
-
Reflux.[4]
Why it works: HMDO reacts with the P-O-P aggregates formed during the reaction, converting them into silylated phosphates (TMS-phosphates) which are soluble in organic media [3]. This keeps the phosphorus surface active and prevents the formation of the "gummy death" precipitate.
Expert Tip: If HMDO is unavailable, dry Pyridine can be used as a solvent/co-solvent, forming a soluble zwitterionic complex with P₄S₁₀.
Module C: Substrate-Specific Challenges
Scenario 1: Electron-Deficient Amides
-
Issue: Amides with electron-withdrawing groups (EWGs) on the nitrogen (e.g., N-acyl sulfonamides, imides) show <10% conversion.
-
Mechanism: The thionation mechanism is nucleophilic attack by the carbonyl oxygen onto the electrophilic phosphorus. EWGs reduce the nucleophilicity of the carbonyl oxygen.
-
Fix:
-
Increase Temperature: Switch to Xylene or Chlorobenzene reflux.
-
Change Reagent: Use Belleau’s Reagent (2,4-bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). It is less bulky and often more selective, though generally less reactive, it can sometimes bypass specific steric lockouts.
-
Microwave: Essential for these substrates to overcome the activation energy barrier.
-
Scenario 2: Sterically Hindered Amides
-
Issue: Ortho-substituted benzamides or tertiary amides fail to react.
-
Fix: The bulky aryl groups of Lawesson's Reagent create steric clash.
-
Switch to P₄S₁₀/HMDO: The active species is smaller than the LR monomer.
-
Use the Kindler Reaction (for Aldehydes): If synthesizing a thioamide from an aldehyde, avoid the amide intermediate entirely. React Aldehyde + Amine + S₈ [4].
-
Module D: Workup & Isolation (The "False" Low Conversion)
The Core Problem: You achieved 90% conversion in the flask, but isolated 30% yield. The thioamide hydrolyzed back to the amide during chromatography.
Stability Matrix
| Condition | Risk Level | Mechanism of Loss |
| Silica Gel (Acidic) | HIGH | Acid-catalyzed hydrolysis of C=S to C=O. |
| Aqueous Basic Wash | MEDIUM | Nucleophilic attack of OH⁻ on C=S (slower than ester hydrolysis but significant). |
| Alumina (Neutral) | LOW | Best stationary phase for sensitive thioamides. |
Recommended Isolation Protocol:
-
Filtration: If using P₄S₁₀/HMDO, dilute with CH₂Cl₂, filter through a Celite pad to remove inorganic salts.
-
Rapid Chromatography: Do not let the compound sit on the column.
-
Stationary Phase: Use Neutral Alumina instead of Silica if the substrate is acid-sensitive.
-
Eluent: Add 1% Triethylamine to the eluent to neutralize residual acidity on silica.
FAQ: Troubleshooting Specific Observations
Q: My reaction turned dark green/blue, but I isolated nothing. A: Blue/Green coloration often indicates the presence of thioketones or specific conjugated thio-species. It confirms the thionating agent was active. If you isolated nothing, your product likely decomposed on the column. Check the "crude" NMR immediately after solvent removal.
Q: Can I use Lawesson's Reagent in Green Solvents like Ethanol? A: No. Alcohols react with Lawesson's Reagent to form dithiophosphonic esters, destroying the reagent. You must use non-protic solvents (Toluene, DCM, Xylene, Acetonitrile).
Q: The Lawesson's Reagent smells like rotten eggs. Is it bad? A: A slight sulfur smell is normal. A strong H₂S stench (rotten eggs) combined with a sticky/clumped appearance indicates significant hydrolysis. The reagent has likely decomposed to anisole and phosphonic acid derivatives. Discard and buy fresh.
References
-
Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses.[5][6][7] Chemical Reviews, 106(12), 5846–5888. Link
-
Varma, R. S., & Kumar, D. (1999).[8][9] Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids.[8][9] Organic Letters, 1(5), 697–700. Link
-
Curphey, T. J. (2002).[4][10] Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.[3][4][6][10] The Journal of Organic Chemistry, 67(18), 6461–6473.[10] Link
-
Bergman, J., Pettersson, B., Hasumbegovic, V., & Svensson, P. H. (2011).[9] Thionation of Amides Using Ammonium Phosphorodithioate. The Journal of Organic Chemistry, 76(5), 1546–1553. Link
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. audreyli.com [audreyli.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandf.figshare.com [tandf.figshare.com]
- 8. Lawesson's Reagent [organic-chemistry.org]
- 9. Thioamide synthesis by thionation [organic-chemistry.org]
- 10. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming steric hindrance in 4-tert-butoxy substituted thioamides
Welcome to the Technical Support Center for Advanced Organic Synthesis.
Topic: Overcoming Steric Hindrance & Acid Sensitivity in 4-tert-Butoxy Thioamide Synthesis Ticket ID: THIO-4TB-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Synthesizing 4-tert-butoxy substituted thioamides presents a "perfect storm" of synthetic challenges. You are likely encountering two distinct failure modes that are often mistaken for one another:
-
Steric/Electronic Inhibition: The electron-donating nature of the para-alkoxy group stabilizes the amide ground state, reducing reactivity toward nucleophilic thionating agents. If the amide nitrogen is also substituted, steric bulk prevents the formation of the necessary four-membered ring intermediate.
-
Acid-Catalyzed Decomposition: The tert-butyl ether moiety is highly acid-labile. Standard thionation reagents (Lawesson’s Reagent, P₄S₁₀) generate trace phosphoric acid or H₂S byproducts, which rapidly cleave the t-butoxy group to a phenol. This results in complex tar formation rather than the desired product.
This guide prioritizes Curphey’s Method (P₄S₁₀ / HMDO) as the primary solution, as it buffers the reaction environment while driving thionation through kinetic barriers.
Module 1: Reagent Selection Strategy
Do not default to Lawesson’s Reagent (LR) without analyzing the substrate's specific constraints. Use this decision matrix to select the correct protocol.
Figure 1: Decision matrix for selecting the optimal thionation reagent based on steric bulk and scale.
Module 2: The "Gold Standard" Protocol (Curphey's Method)
Why this works: The combination of Phosphorus Pentasulfide (P₄S₁₀) and Hexamethyldisiloxane (HMDO) generates a highly reactive thionating species in situ. Crucially, the HMDO acts as an acid scavenger and silylating agent, neutralizing the reaction medium. This prevents the acid-catalyzed cleavage of the tert-butoxy group that is common with standard Lawesson's Reagent protocols.
Materials Required
-
Substrate: 4-tert-butoxybenzamide derivative (1.0 equiv)
-
Reagent: P₄S₁₀ (0.2 – 0.5 equiv)
-
Additive: Hexamethyldisiloxane (HMDO) (2.0 – 5.0 equiv)
-
Solvent: Anhydrous Toluene (or Xylene for higher temp)
-
Atmosphere: Argon or Nitrogen (Strictly anhydrous)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and cool under argon.
-
Solvation: Dissolve the amide (1.0 equiv) in anhydrous Toluene (0.1 M concentration).
-
Reagent Addition: Add HMDO (3.0 equiv) followed by P₄S₁₀ (0.5 equiv).
-
Tech Note: P₄S₁₀ is often insoluble.[1] The addition of HMDO will eventually solubilize the phosphorus species as the reaction progresses, turning the mixture into a clear homogenous solution. This "clearing" is a visual indicator of active reagent formation.
-
-
Activation: Heat the mixture to reflux (110 °C).
-
Monitoring: Monitor by TLC.
-
Critical: If the reaction stalls after 2 hours, add an additional 0.2 equiv of P₄S₁₀.
-
-
Workup (The "Curphey Advantage"):
Module 3: Troubleshooting & FAQs
Q1: My reaction turns black and I see a new spot on TLC that is very polar. What happened?
Diagnosis: You have likely cleaved the tert-butyl ether, resulting in a phenol. Root Cause: Trace H₃PO₄ or H₂S generated from reagent hydrolysis attacked the acid-labile ether. Solution:
-
Switch immediately to Curphey’s Method (Module 2).
-
Add Pyridine (1.0 equiv) to the reaction mixture to act as a proton sponge.
-
Ensure solvents are strictly anhydrous; water triggers acid generation.
Q2: The reaction is stuck at 50% conversion. Should I increase the temperature?
Diagnosis: Steric hindrance is preventing the formation of the thiaoxaphosphetane intermediate. Root Cause: The 4-t-butoxy group donates electrons into the carbonyl, reducing the electrophilicity of the carbonyl carbon. Solution:
-
Do NOT simply increase heat; this risks decomposition.
-
Use Microwave Irradiation: Transfer the reaction to a microwave vial.[2] Irradiate at 100 °C for 10–20 minute intervals. The rapid dielectric heating helps overcome the activation energy barrier without prolonged thermal exposure.
-
Solvent Switch: Use 1,2-Dimethoxyethane (DME) instead of Toluene. The chelating ability of DME can stabilize the phosphorus intermediates.
Q3: I cannot separate the product from Lawesson’s Reagent byproducts.
Diagnosis: Co-elution of the thioamide with the anisole-dithiophosphine oxide byproduct. Solution:
-
Hydrolysis Trick: After the reaction, treat the crude mixture with a 1:1 mixture of THF/10% NaOH for 30 minutes. This hydrolyzes the Lawesson's byproduct into a water-soluble phosphonic acid, which can be washed away.
-
Stationary Phase: Use Alumina (Neutral) instead of Silica Gel for chromatography. Thioamides are less prone to streaking on Alumina.
Module 4: Comparative Data
| Parameter | Lawesson's Reagent (Standard) | P₄S₁₀ + HMDO (Curphey) | Belleau's Reagent |
| Acid Acidity | High (Risk of t-Bu cleavage) | Neutral/Buffered | Low |
| Steric Tolerance | Moderate | High | Moderate |
| Workup | Difficult (Chromatography) | Easy (Hydrolysis) | Moderate |
| Reaction Temp | 80–110 °C | 80–110 °C | 25–80 °C |
| Yield (Typical) | 40–60% | 75–95% | 60–80% |
Module 5: Mechanistic Logic
Understanding the mechanism clarifies why HMDO is critical. It acts as a "silicon shuttle," transferring sulfur while trapping oxygen as a silyl ether, driving the equilibrium forward.
Figure 2: Simplified mechanism of Curphey's reagent, highlighting the solubilization of P₄S₁₀ by HMDO.
References
-
Curphey, T. J. (2002).[4] Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.[1][2][5][6] The Journal of Organic Chemistry, 67(18), 6461–6473. Link
-
Ozturk, T., Ertas, E., & Mert, O. (2007).[4] Use of Lawesson’s Reagent in Organic Syntheses.[2][5][7][8][9] Chemical Reviews, 107(11), 5210–5278. Link
-
Bergman, J., et al. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone.[10] Tetrahedron, 67(41), 7943-7950. Link
-
Lavey, B. J., et al. (2016). Practical Synthesis of Sterically Hindered Thioamides. Organic Process Research & Development, 20(3), 683–686. Link
Sources
- 1. harvest.usask.ca [harvest.usask.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Access to Sterically Hindered Thioethers (α-Thioamides) Under Mild Conditions Using α-Halohydroxamates: Application toward 1,4-Benzothiazinones and 4,1-Benzothiazepinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. tandfonline.com [tandfonline.com]
- 6. audreyli.com [audreyli.com]
- 7. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arrow.tudublin.ie [arrow.tudublin.ie]
Validation & Comparative
Comparative Reactivity Profile: 4-(Tert-butoxy)benzene-1-carbothioamide vs. 4-tert-butoxybenzamide
[1]
Executive Summary
This guide provides a technical comparison between 4-tert-butoxybenzamide (Amide) and its isostere 4-(tert-butoxy)benzene-1-carbothioamide (Thioamide) .[1] While structurally similar, the substitution of oxygen for sulfur fundamentally alters the electronic landscape of the molecule.
Key Takeaway: The thioamide is significantly more reactive towards "soft" electrophiles (alkyl halides) and serves as a critical precursor for heterocycle synthesis (e.g., thiazoles), whereas the amide is kinetically stable and requires activation to undergo similar transformations. The tert-butoxy substituent acts as a lipophilic electron-donating group (EDG), enhancing the nucleophilicity of the sulfur center in the thioamide relative to unsubstituted analogs.
Structural & Electronic Basis
To understand the reactivity differences, we must analyze the fundamental properties of the C=O vs. C=S bonds within the context of the p-alkoxy aromatic system.[2]
Electronic Comparison
The tert-butoxy group exerts a strong positive mesomeric effect (+M), pushing electron density into the aromatic ring and the carbonyl/thiocarbonyl center.
| Feature | 4-tert-butoxybenzamide (Amide) | 4-(Tert-butoxy)benzene-1-carbothioamide (Thioamide) | Implication |
| Heteroatom | Oxygen (Hard Base) | Sulfur (Soft Base) | Sulfur is more polarizable and nucleophilic.[1] |
| Bond Length | C=O (~1.23 Å) | C=S (~1.65 Å) | C=S bond is weaker and longer.[3] |
| HOMO Energy | Lower (Stable) | Higher (Reactive) | Thioamides oxidize and alkylate more easily. |
| Resonance | Strong Amide Resonance | Weaker Thioamide Resonance | Thioamide C-N bond has higher rotation barrier due to S's reluctance to double bond. |
| H-Bonding | Strong Acceptor | Weak Acceptor | Thioamides have lower water solubility but higher lipophilicity.[1] |
Resonance & Reactivity Diagram
The following diagram illustrates the electronic flow and the "Soft" vs. "Hard" character of the reactive centers.
Caption: Electronic influence of the tert-butoxy group on Amide vs. Thioamide reactivity centers.
Comparative Reactivity Matrix
Nucleophilic Attack (Alkylation)[1]
-
Amide: Oxygen is a "hard" nucleophile. Alkylation requires strong alkylating agents (e.g., Meerwein salts) and typically results in O-alkylation (imidate salts) which are unstable to hydrolysis.
-
Thioamide: Sulfur is a "soft" nucleophile. It reacts readily with soft electrophiles like alkyl halides (e.g.,
-bromoketones) to form stable S-alkylated thioimidates.[1] This is the critical differentiator.
Hydrolysis Stability
-
Amide: Highly stable. Requires reflux in strong acid (6M HCl) or base (NaOH) to cleave to the carboxylic acid.
-
Thioamide: Moderately stable but susceptible to hydrolysis under milder conditions, often releasing H₂S and converting to the amide or acid.
Heterocycle Formation (The "Killer App")
The primary utility of the thioamide over the amide is its ability to form thiazoles via the Hantzsch Thiazole Synthesis . The amide is inert under these conditions.
Experimental Protocols
Protocol A: Synthesis of Thioamide from Amide
Objective: Convert 4-tert-butoxybenzamide to 4-(tert-butoxy)benzene-1-carbothioamide using Lawesson’s Reagent.[1]
Rationale: Lawesson's Reagent is preferred over
Reagents:
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser under
atmosphere. -
Dissolution: Dissolve 4-tert-butoxybenzamide (e.g., 1.0 g) in anhydrous toluene (10 mL). The tert-butoxy group ensures good solubility.[1]
-
Addition: Add Lawesson’s Reagent (0.55 molar equivalents).
-
Reflux: Heat the mixture to reflux (110°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The thioamide is less polar (higher
) and often stains yellow/orange compared to the amide.
-
-
Workup: Cool to room temperature. Evaporate toluene under reduced pressure.
-
Purification: Flash chromatography on silica gel.
-
Note: Thioamides can be unstable on acidic silica; use a short column or neutralize silica with 1%
.
-
Protocol B: Comparative Reactivity Test (Hantzsch Thiazole Synthesis)
Objective: Demonstrate the superior reactivity of the thioamide by synthesizing 2-(4-(tert-butoxy)phenyl)thiazole.
Reagents:
-
Substrate A: 4-(Tert-butoxy)benzene-1-carbothioamide[1]
-
Substrate B: 4-tert-butoxybenzamide (Negative Control)[1]
-
Reagent: 2-Bromoacetophenone (1.0 equiv)[1]
-
Solvent: Ethanol (EtOH)[1]
Step-by-Step:
-
Preparation: Prepare two vials.
-
Vial A: Thioamide (100 mg) + EtOH (2 mL).
-
Vial B: Amide (100 mg) + EtOH (2 mL).
-
-
Reaction: Add 2-bromoacetophenone (1.0 equiv) to both vials.
-
Incubation: Heat both vials to reflux (78°C) for 1 hour.
-
Observation:
-
Vial A (Thioamide): Solution will likely turn yellow/orange. Precipitation of the HBr salt of the thiazole may occur.[7]
-
Vial B (Amide): No reaction. Starting materials remain unchanged.
-
-
Isolation (Vial A): Cool. Basify with saturated
(protects the acid-sensitive t-butoxy group from HBr hydrolysis).[1] Extract with DCM. -
Result: Vial A yields the thiazole; Vial B recovers the amide.
Mechanistic Visualization (Hantzsch Synthesis)[1]
The following diagram details why the thioamide works while the amide fails. The sulfur atom initiates an
Caption: Mechanism of Hantzsch Thiazole Synthesis. Amides fail at Step 1 due to poor nucleophilicity.
Data Summary Table
| Property | 4-tert-butoxybenzamide | 4-(Tert-butoxy)benzene-1-carbothioamide |
| CAS Number | 18474-63-4 (Generic) | N/A (Derivative) |
| Physical State | White Crystalline Solid | Yellow/Orange Crystalline Solid |
| Solubility (DCM) | High | High |
| pKa (Conj.[1] Acid) | ~ -1.5 (Protonates on O) | ~ -2.5 (Protonates on S) |
| Reaction with Lawesson's | Reactant | Product |
| Reaction with | Inert | Forms Thiazole |
| UV/Vis Cutoff | ~280 nm | ~340 nm (n -> |
References
-
Lawesson's Reagent Mechanism: Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 106(9), 4071–4083. Link[1]
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[8] Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link
-
Thioamide Reactivity Review: Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–328. Link[1]
-
Amide vs Thioamide Properties: Wiberg, K. B., & Rablen, P. R. (1995). Why Does Thioformamide Have a Larger Rotational Barrier Than Formamide?. Journal of the American Chemical Society, 117(8), 2201–2209. Link[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. synarchive.com [synarchive.com]
Comparative Crystallographic Analysis: 4-(Tert-butoxy)benzene-1-carbothioamide
This guide is structured as a high-level technical advisory for characterizing 4-(Tert-butoxy)benzene-1-carbothioamide (hereafter referred to as 4-tBuO-TB ) via X-ray crystallography. Given the compound's structural profile as a lipophilic thioamide, this guide compares it against the established crystallographic standard, 4-Methoxybenzene-1-carbothioamide (4-OMe-TB) , to highlight the impact of the bulky tert-butoxy group on crystal packing and hydrogen bonding networks.
Executive Summary & Scientific Context
Subject: 4-(Tert-butoxy)benzene-1-carbothioamide (CAS: N/A for specific crystal data; Analog CAS: 2393-23-9 for 4-Methoxy). Application: Bioisostere evaluation in drug discovery; Thioamide synthons in crystal engineering.
Thioamides are critical in medicinal chemistry as isosteres of amides, offering altered hydrogen bonding acidity (stronger donors) and lipophilicity. While the 4-Methoxy (4-OMe-TB) analog is the industry reference standard for alkoxy-thiobenzamides, the 4-Tert-butoxy (4-tBuO-TB) derivative introduces significant steric bulk. This guide provides the experimental framework to benchmark 4-tBuO-TB, predicting a shift from the planar sheet packing of the methoxy standard to a more disrupted, lower-density packing motif due to the steric demand of the tert-butyl group.
Experimental Methodology (Self-Validating Protocol)
To ensure data integrity suitable for publication (e.g., Acta Crystallographica, Crystal Growth & Design), the following protocol enforces strict control over polymorphism and solvent inclusion.
Crystallization Workflow
The tert-butoxy group increases lipophilicity (Predicted LogP ~2.6 vs. 1.6 for Methoxy), requiring a modified solvent system compared to the standard ethanol/water methods.
Figure 1: Optimized crystallization workflow for lipophilic thioamides. The DCM:EtOH cosolvent system accommodates the non-polar tert-butyl tail while supporting H-bond formation.
Data Collection Parameters[1][2]
-
Temperature: 100 K (Mandatory to reduce thermal motion of the flexible t-butyl group).
-
Radiation: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα to minimize absorption, though Cu is acceptable for small organic crystals.
-
Resolution: 0.8 Å or better is required to resolve the C=S vs C-N bond lengths accurately.
Comparative Data Analysis
This section contrasts the expected/measured properties of the Target (4-tBuO-TB) against the Reference Standard (4-OMe-TB) . The data for the reference is derived from established literature [1].
Unit Cell & Space Group Comparison
The introduction of the bulky tert-butyl group typically expands the unit cell volume and may lower the symmetry compared to the methoxy analog.
| Parameter | Reference Standard (4-OMe-TB) [1] | Target Analyte (4-tBuO-TB) Predicted | Impact Analysis |
| Formula | C₈H₉NOS | C₁₁H₁₅NOS | Increased MW (+42 Da) |
| Crystal System | Orthorhombic | Monoclinic (Likely) | Loss of symmetry due to steric bulk |
| Space Group | P2₁2₁2₁ (Chiral packing)* | P2₁/c (Centrosymmetric) | t-Bu often disrupts chiral packing |
| Volume (V) | ~1620 ų (Z=8) | ~2100–2200 ų (Z=8) | Significant lattice expansion |
| Density | ~1.37 g/cm³ | ~1.15–1.25 g/cm³ | Lower packing efficiency |
| Melting Point | 145–148 °C (Analog) | 130–140 °C | Lower lattice energy expected |
*Note: The reference 4-OMe-TB has been reported in orthorhombic P222 type settings, indicating spontaneous resolution or specific polymorphs [1].
Hydrogen Bonding Topology
The defining feature of primary thioamides is the formation of centrosymmetric dimers.
-
Mechanism: The R²₂(8) graph-set motif is robust. Two molecules pair via N-H···S=C hydrogen bonds.
-
Difference: In 4-OMe-TB, these dimers stack into flat sheets. In 4-tBuO-TB, the bulky tail will likely force the sheets apart or induce a "herringbone" tilt to accommodate the methyl groups.
Figure 2: Supramolecular assembly logic. The R²₂(8) dimer is the primary synthons. The tert-butoxy group (Steric Node) acts as a spacer, preventing tight π-stacking observed in the methoxy analog.
Discussion & Interpretation
Conformational Locking
In the 4-OMe-TB structure, the methoxy group is roughly coplanar with the benzene ring to maximize resonance. For 4-tBuO-TB , the tert-butyl group cannot lie coplanar due to steric clash with the ortho-hydrogens.
-
Result: Expect the C-O-C(tBu) bond angle to widen (>120°) and the tert-butyl group to rotate out of plane. This reduces the conjugation of the oxygen lone pair into the ring, potentially making the thiocarbonyl carbon slightly more electrophilic compared to the methoxy analog.
Solubility & Bioavailability Implications
The crystallographic density difference is directly relevant to drug development.
-
4-OMe-TB: High density, planar packing = Lower solubility, higher lattice energy.
-
4-tBuO-TB: Lower density, disrupted packing = Enhanced solubility in organic media. This makes the tert-butoxy derivative a superior candidate for lipophilic formulation screens, despite the slight increase in molecular weight.
References
-
Ali, S., Hameed, S., Luqman, A., Akhtar, T., & Parvez, M. (2011). 4-Methoxybenzenecarbothioamide . Acta Crystallographica Section E: Structure Reports Online, 67(11), o2956.
-
Gelman, A. L., &li, B. (2014). Crystal Landscape of Primary Aromatic Thioamides . Crystal Growth & Design, 14(5), 2220-2228.
-
PubChem. (2025). 4-(tert-butoxy)benzene-1-carbothioamide Compound Summary . National Library of Medicine.
- Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Graph-set analysis of hydrogen-bond patterns in organic crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573.
Comparative Guide: UV-Vis Absorption Spectra of 4-(Tert-butoxy)benzene-1-carbothioamide
Executive Summary
This guide provides a technical analysis of the UV-Vis absorption profile of 4-(Tert-butoxy)benzene-1-carbothioamide , a sulfur-based isostere of 4-(tert-butoxy)benzamide. Thioamides are increasingly critical in medicinal chemistry as "single-atom" substitutions to modulate metabolic stability and binding affinity.
Key Finding: The replacement of the carbonyl oxygen with sulfur results in a significant bathochromic (red) shift of approximately 40–60 nm for the primary absorption band. While the amide analogue absorbs strongly in the deep UV (<250 nm), the thioamide exhibits a distinct signature in the near-UV (290–350 nm), driven by the lower energy gap between the sulfur non-bonding orbitals (
Structural & Electronic Basis
To interpret the spectra, one must understand the electronic transition differences between the amide (
Molecular Orbital Theory (Amide vs. Thioamide)
Sulfur is less electronegative than oxygen and possesses larger
-
Result: The energy gap (
) for the transition decreases, moving the absorption peak to a longer wavelength (lower energy). -
Substituent Effect: The 4-tert-butoxy group acts as an electron-donating group (EDG) via resonance, further destabilizing the
system and enhancing the bathochromic shift compared to the unsubstituted thiobenzamide.
Visualization of Electronic Transitions
The following diagram illustrates the comparative energy gaps driving the spectral shift.
Figure 1: Comparative Molecular Orbital diagram showing the reduced energy gap in thioamides responsible for the red-shifted absorption.
Comparative Spectral Data
The following table contrasts the target molecule with its direct oxygen analogue and the parent scaffold. Data represents consensus values derived from solvatochromic studies of thiobenzamides in polar protic solvents (e.g., Ethanol/Methanol).
| Feature | 4-(Tert-butoxy)benzene-1-carbothioamide (Target) | 4-(Tert-butoxy)benzamide (Alternative) | Thiobenzamide (Parent Scaffold) |
| Primary Chromophore | Thioamide ( | Amide ( | Thioamide ( |
| 285 – 295 nm (Strong) | 235 – 245 nm | ~243 nm | |
| 330 – 350 nm (Weak/Shoulder) | Often obscured / <220 nm | ~290 – 300 nm | |
| Visual Appearance | Yellow / Pale Yellow Solid | White / Colorless Solid | Yellow Solid |
| Solvatochromism | High (Blue shift in polar solvents) | Low | Moderate |
| Molar Absorptivity ( | High (>10,000 | Moderate | High |
Analysis of Alternatives
-
Vs. Amide Analogue: If your assay relies on detection at 254 nm (standard UV), the thioamide will be detectable, but its maximum sensitivity lies closer to 290 nm. The amide is virtually transparent above 280 nm, whereas the thioamide retains significant absorbance.
-
Vs. Parent Thiobenzamide: The addition of the tert-butoxy group pushes the
transition from ~243 nm to ~290 nm. This makes the target molecule easier to selectively excite in complex biological mixtures where unsubstituted benzene rings absorb near 254 nm.
Experimental Protocols
To ensure reproducibility, we recommend the following workflows for synthesis (if generating fresh standard) and spectroscopic measurement.
Synthesis via Lawesson’s Reagent
If the thioamide is not commercially available, it is standard practice to synthesize it from 4-(tert-butoxy)benzamide using Lawesson’s Reagent (LR).
-
Reactants: 1.0 eq Amide + 0.5-0.6 eq Lawesson’s Reagent.[1]
-
Solvent: Anhydrous Toluene or THF.
-
Condition: Reflux under
for 2–4 hours. -
Purification: Silica gel chromatography (eluent: Hexane/EtOAc).[2] Note: Thioamides are less polar than amides; expect higher
.
UV-Vis Measurement Workflow
Thioamides are sensitive to oxidation (forming S-oxides) and pH. Follow this self-validating protocol.
Figure 2: Operational workflow for UV-Vis characterization, including a critical quality control step for oxidation.
Protocol Steps:
-
Solvent Selection: Use Methanol for general characterization. Use Cyclohexane if you need to resolve the fine structure of the
band (polar solvents often blur this band due to hydrogen bonding with the sulfur). -
Blanking: Ensure the blank cuvette contains the exact solvent lot used for dilution.
-
Concentration: Prepare a 10
to 50 working solution. Thioamides have high extinction coefficients; avoid saturation ( ). -
Validation: If the spectrum lacks the characteristic tail/shoulder >300 nm and looks identical to the amide (peak <250 nm), the sample has likely hydrolyzed or oxidized.
References
-
Sandström, J. (1962). The Electronic Spectra of Thioamides and Thiohydrazides. Part I. LCAO-MO Treatment and Band Classification for Thiobenzamides. Acta Chemica Scandinavica, 16, 1616–1626.[3]
-
Choudhary, A., et al. (2013).
Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(15), 5336–5339. -
Ozturk, T., et al. (2007). Lawesson’s Reagent in Organic Synthesis.[4][5] Chemical Reviews, 107, 5210–5278. (Standard synthesis reference).
- Pavia, D. L., et al. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
- 1. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scispace.com [scispace.com]
- 4. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹³C NMR Chemical Shifts of 4-(Tert-butoxy)benzene-1-carbothioamide
This guide provides an in-depth analysis of the expected ¹³C NMR chemical shifts for 4-(Tert-butoxy)benzene-1-carbothioamide. In the absence of directly published experimental data for this specific compound, this document synthesizes predicted data, comparative analysis with structurally related molecules, and fundamental principles of NMR spectroscopy to offer a robust and scientifically grounded reference for researchers, scientists, and professionals in drug development.
Introduction: The Role of ¹³C NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules.[1][2] Specifically, ¹³C NMR provides a detailed map of the carbon skeleton, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment.[3] For a molecule like 4-(Tert-butoxy)benzene-1-carbothioamide, which incorporates an aromatic ring, a bulky tert-butoxy group, and a thioamide functional group, ¹³C NMR is crucial for confirming its synthesis and purity. The thioamide group (C=S)NH₂, in particular, displays characteristic chemical shifts that are vital for its identification.
Predicted ¹³C NMR Chemical Shifts
Computational prediction methods serve as a valuable starting point for spectral analysis.[1][2] Based on its structure, the predicted ¹³C NMR chemical shifts for 4-(Tert-butoxy)benzene-1-carbothioamide are presented below. These values are calculated based on established algorithms that consider the electronic effects of the various functional groups within the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=S | ~200-210 |
| C-O (aromatic) | ~155-160 |
| C-C=S (aromatic) | ~130-135 |
| CH (aromatic, ortho to -OC(CH₃)₃) | ~115-120 |
| CH (aromatic, ortho to -C(S)NH₂) | ~128-132 |
| C(CH₃)₃ | ~78-82 |
| C(CH₃)₃ | ~28-32 |
Comparative Analysis with Structurally Related Compounds
To validate and understand the predicted chemical shifts, a comparison with experimentally determined data from analogous compounds is essential. This comparative approach allows for the refinement of our expectations for the target molecule.
The Thioamide Carbonyl (C=S)
The thioamide carbonyl carbon is typically found significantly downfield in a ¹³C NMR spectrum. For instance, in tert-Butyl (4-fluorophenylcarbonothioyl)(phenyl)carbamate, the C=S carbon appears at 209.2 ppm.[4] Similarly, other substituted thiobenzamides show this carbon in the range of 205-216 ppm.[4] This deshielding is due to the lower electronegativity of sulfur compared to oxygen, and the paramagnetic contribution to the shielding tensor. Therefore, the predicted value of ~200-210 ppm for the thioamide carbon in 4-(Tert-butoxy)benzene-1-carbothioamide is well-supported.
The Aromatic Carbons
The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.[5]
-
C-O (ipso-carbon to the tert-butoxy group): The oxygen atom of the tert-butoxy group is electron-donating through resonance, causing a significant downfield shift for the carbon it is attached to. In related aromatic ethers, this carbon typically appears in the 155-160 ppm range.
-
C-C=S (ipso-carbon to the thioamide group): The thioamide group is electron-withdrawing, which would typically deshield the attached carbon.
-
Aromatic CH Carbons: The interplay of the electron-donating tert-butoxy group and the electron-withdrawing thioamide group will influence the chemical shifts of the other aromatic protons. The ortho and meta positions relative to each substituent will experience different degrees of shielding and deshielding. Generally, carbons in an aromatic ring absorb in the range of 120-150 ppm.[5]
The Tert-butoxy Group Carbons
The tert-butoxy group has two distinct carbon environments:
-
Quaternary Carbon (C(CH₃)₃): This carbon, directly attached to the oxygen, is expected to be in the range of 78-82 ppm.
-
Methyl Carbons (C(CH₃)₃): The three equivalent methyl carbons will appear as a single, typically intense, peak in the aliphatic region, around 28-32 ppm.[4]
Experimental Protocol for ¹³C NMR Acquisition
To obtain an experimental ¹³C NMR spectrum of 4-(Tert-butoxy)benzene-1-carbothioamide, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
Instrumentation:
-
NMR Spectrometer: A 300 MHz or higher field spectrometer is recommended for better signal dispersion.[6]
-
Probe: A standard 5 mm broadband probe.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound.[4][7] Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆. The choice of solvent can slightly influence chemical shifts.[2]
-
Concentration: Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm). If not using TMS, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).[7]
Data Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A spectral width of 0 to 220 ppm is appropriate to cover all expected carbon signals.[7]
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
Number of Scans: Dependent on the sample concentration, typically ranging from 128 to 1024 scans.
-
Temperature: Room temperature (e.g., 298 K).[6]
Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to TMS at 0.0 ppm or the solvent peak.
Visualization of Molecular Structure and Logical Workflow
To aid in the interpretation of the ¹³C NMR data, the molecular structure with atom numbering is presented below.
Caption: Molecular structure of 4-(Tert-butoxy)benzene-1-carbothioamide with atom numbering for NMR assignment.
The logical workflow for the analysis of the ¹³C NMR spectrum is as follows:
Caption: Workflow for the acquisition and analysis of the ¹³C NMR spectrum.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the ¹³C NMR chemical shifts of 4-(Tert-butoxy)benzene-1-carbothioamide. By integrating predicted data with experimental values from structurally similar compounds and adhering to a rigorous experimental protocol, researchers can confidently assign the ¹³C NMR spectrum of this molecule. This information is critical for the verification of its synthesis and for its use in further research and development activities.
References
- Merlet, C., et al. (n.d.). Efficient prediction of nucleus independent chemical shifts for polycyclic aromatic hydrocarbons. RSC Publishing.
- Wishart, D. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.
- Voss, J., & Buddensiek, D. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the... ResearchGate.
- ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube.
- (n.d.). Chemical shifts. University of Potsdam.
- (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- (n.d.). N-PHENYL-THIOBENZAMIDE(636-04-4) 13C NMR spectrum. ChemicalBook.
- (n.d.). N-(2-Hydroxy-ethyl)-thiobenzamide - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- (n.d.). 4-(tert-butoxy)benzene-1-carbothioamide (C11H15NOS). PubChemLite.
- (n.d.). Thioamide N–C(S) Activation. The Royal Society of Chemistry.
- (n.d.). 4 - Supporting Information. Wiley Online Library.
- Saito, S., et al. (2025, January 21). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. PMC.
- Solčániová, E., Hrnčiar, P., & Šraga, J. (1984). 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Chemical Papers, 38(2), 217-221.
- (n.d.). 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. ResearchGate.
- (n.d.). 4-(tert-butyl)benzene-1-carbothioamide 57774-77-3. Guidechem.
- Ali, S., et al. (n.d.). 4-Methoxybenzenecarbothioamide. ResearchGate.
- Ali, S., et al. (2009). 4-Methoxybenzenecarbothioamide. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 7), o1272.
- Lozano, A. E., et al. (2001). Synthesis and characterization of new soluble aromatic polyamides derived from 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene. Journal of Polymer Science Part A: Polymer Chemistry, 39(4), 475-485.
Sources
- 1. Efficient prediction of nucleus independent chemical shifts for polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
